

Spectroscopic Analysis of Monomethyl Itaconate: A Technical Guide

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Compound of Interest

Compound Name: Monomethyl itaconate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **monomethyl itaconate** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which is of growing interest in various research and development fields, including polymer chemistry and drug delivery.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.^{[2][3][4][5]} For **monomethyl itaconate**, both ^1H (proton) and ^{13}C (carbon-13) NMR spectra are essential for a complete structural assignment.

^1H NMR Data

The ^1H NMR spectrum of **monomethyl itaconate** provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin splitting.^{[2][3]}

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	CH ₃ (ester)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	CH ₂ (methylene)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	=CH ₂ (vinylidene)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	=CH ₂ (vinylidene)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	COOH (carboxylic acid)

Note: Specific chemical shift and multiplicity values for ¹H NMR were not available in the provided search results, but a spectrum consistent with the structure has been noted.[\[6\]](#)[\[7\]](#)

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	CH ₃ (ester)
Data not explicitly found in search results	CH ₂ (methylene)
Data not explicitly found in search results	=CH ₂ (vinylidene)
Data not explicitly found in search results	=C< (quaternary alkene)
Data not explicitly found in search results	C=O (ester)
Data not explicitly found in search results	C=O (carboxylic acid)

Note: While a ¹³C NMR spectrum for **monomethyl itaconate** is available, specific peak assignments were not detailed in the search results.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a compound like **monomethyl itaconate** is as follows:[2]

- Sample Preparation: Dissolve approximately 5-10 mg of **monomethyl itaconate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[5]
- Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm to remove any particulate matter.[2]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum, typically using a pulse angle of 90° and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.[4]

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[9\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group Assignment
Broad, ~3300-2500	O-H stretch	Carboxylic Acid
~3000-2850	C-H stretch	Aliphatic
~1720	C=O stretch	Ester
~1700	C=O stretch	Carboxylic Acid
~1640	C=C stretch	Alkene

Note: Specific peak values for **monomethyl itaconate** were not found, but an IR spectrum is available.[\[10\]](#) The values presented are typical for the assigned functional groups.

Experimental Protocol for IR Spectroscopy

For a liquid or solid sample like **monomethyl itaconate**, the following Attenuated Total Reflectance (ATR) FTIR protocol is commonly used:[\[11\]](#)[\[12\]](#)

- **Instrument Setup:** Perform a background scan to account for atmospheric and instrument absorptions.[\[13\]](#)
- **Sample Application:** Place a small amount of the **monomethyl itaconate** sample directly onto the ATR crystal.[\[11\]](#)
- **Pressure Application:** Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[\[13\]](#)

- Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} .^[9] Co-add multiple scans to improve the signal-to-noise ratio.^[9]
- Data Processing and Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.^{[13][14]}

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[15] It is used to determine the molecular weight and elemental composition of a compound.^[16]

m/z Value	Assignment
144.13	$[M]^+$ (Molecular Ion)

Note: The molecular weight of **monomethyl itaconate** is 144.13 g/mol .^{[7][17]} The mass spectrum would show a molecular ion peak corresponding to this value.

Experimental Protocol for Mass Spectrometry

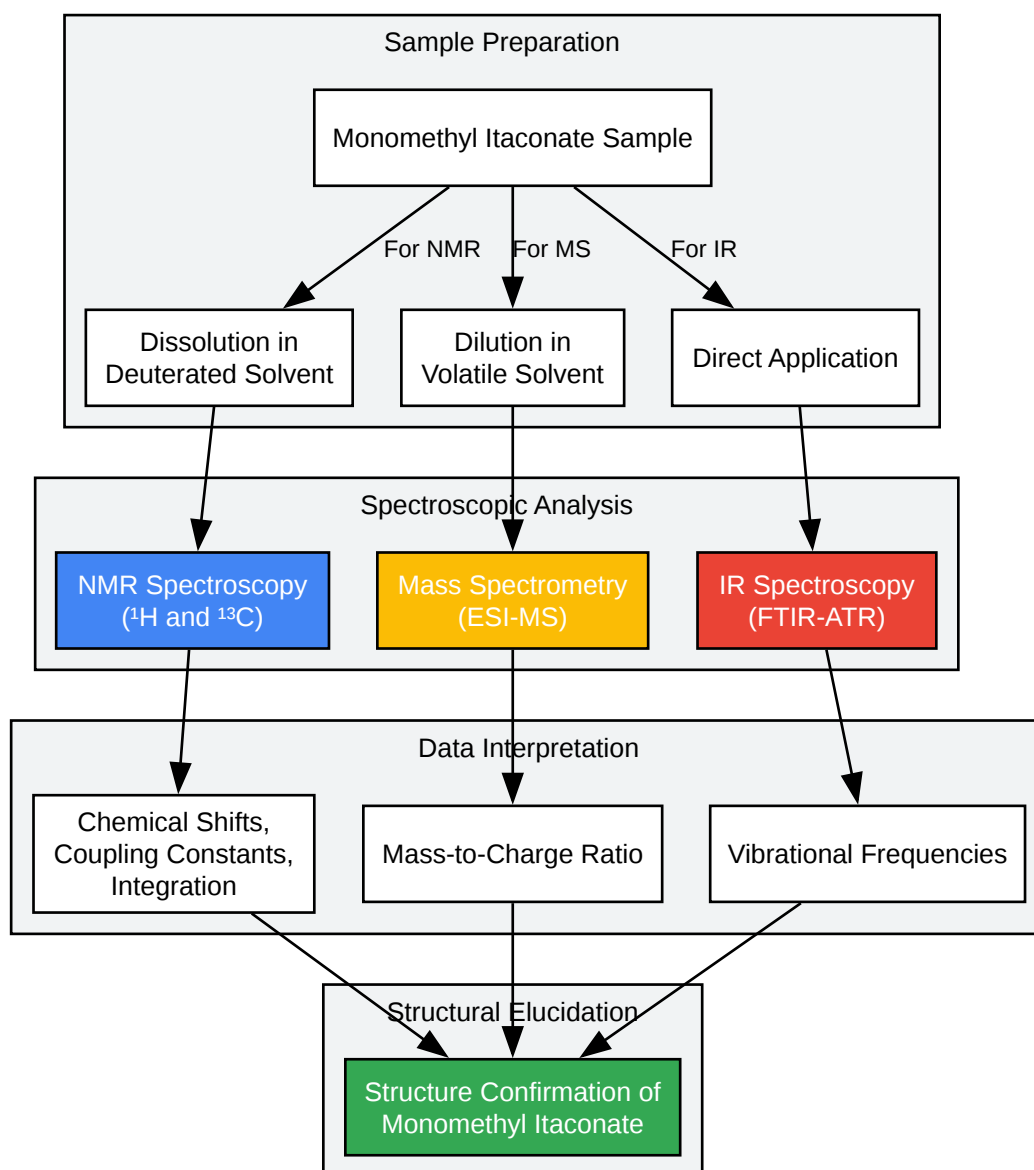
A general protocol for the mass spectrometric analysis of a small molecule like **monomethyl itaconate** is as follows:^{[15][18][19]}

- Sample Preparation: Prepare a dilute solution of **monomethyl itaconate** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for small organic molecules.^[15]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

- Calibration: The mass spectrometer should be calibrated using a known reference compound to ensure accurate mass measurements.[20]

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of **monomethyl itaconate**, from sample preparation to structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **monomethyl itaconate**.

This integrated approach, combining data from NMR, IR, and MS, allows for an unambiguous confirmation of the structure and purity of **monomethyl itaconate**, which is essential for its application in research and development.

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